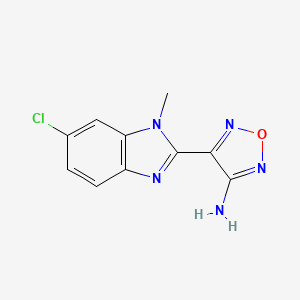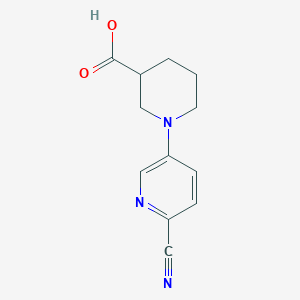![molecular formula C16H17NO2S B6647071 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid](/img/structure/B6647071.png)
2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid, also known as TD-1473, is a small molecule inhibitor that targets the gut-restricted receptor tyrosine kinase (RTK) EphB2. It has been studied extensively for its potential therapeutic applications in inflammatory bowel disease (IBD) and other related disorders.
Mecanismo De Acción
2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid targets the gut-restricted RTK EphB2, which is involved in regulating inflammation and gut barrier function. By inhibiting EphB2, 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid reduces inflammation and promotes gut barrier integrity, leading to a reduction in disease severity in IBD and other related disorders.
Biochemical and Physiological Effects:
2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in the gut. It also promotes the production of anti-inflammatory cytokines, such as IL-10. In addition, 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid has been shown to increase the expression of tight junction proteins, which are essential for maintaining gut barrier integrity. These effects contribute to the reduction in inflammation and disease severity observed in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to be effective in reducing inflammation and promoting gut barrier integrity in animal models of IBD. However, there are also limitations to using 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid in lab experiments. It is a relatively new compound that has not been extensively studied in humans. Its safety and efficacy in humans are still being evaluated in clinical trials.
Direcciones Futuras
There are several future directions for research on 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid. One potential direction is to investigate its efficacy in other inflammatory disorders, such as psoriasis and rheumatoid arthritis. Another direction is to explore its potential as a combination therapy with other drugs used to treat IBD. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid and to optimize its dosing and administration in human patients.
Métodos De Síntesis
The synthesis of 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid involves a series of chemical reactions, starting with the preparation of the key intermediate 6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylic acid. This intermediate is then coupled with 2-(bromomethyl)phenylboronic acid to form the desired product, 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid. The synthesis process has been optimized to yield high purity and high yield of 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid.
Aplicaciones Científicas De Investigación
2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid has been extensively studied for its potential therapeutic applications in IBD and other related disorders. In preclinical studies, 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid has shown promising results in reducing inflammation and promoting gut barrier integrity. It has also been shown to be effective in reducing disease severity in animal models of IBD. Clinical trials are currently underway to evaluate the safety and efficacy of 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid in human patients with IBD.
Propiedades
IUPAC Name |
2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(19)9-12-3-1-2-4-13(12)10-17-7-5-15-14(11-17)6-8-20-15/h1-4,6,8H,5,7,9-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVMTJYLJXIGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646995.png)
![1-[[3-(3-Bromo-4-methoxyphenyl)propanoylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647006.png)
![1-[[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647020.png)
![1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647021.png)
![1-[[(4-Methylpyrimidin-2-yl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647031.png)
![1-[[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647032.png)
![2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647039.png)
![2-[4-[(2,2-Dimethylpropanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647045.png)
![2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid](/img/structure/B6647061.png)
![2-[2-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647081.png)
![2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647088.png)

![7-[[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6647096.png)
